molecular formula C11H17F2NO2 B596394 Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1264635-66-6

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B596394
CAS No.: 1264635-66-6
M. Wt: 233.259
InChI Key: NABSFZFNNHRMOM-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound with the molecular formula C11H17F2NO2 and a molecular weight of 233.25 g/mol. This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. It is primarily used in research settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable azetidine derivative with a difluorocyclopropane precursor. One common method involves the use of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate as a starting material, which is then reacted with a difluorocyclopropane reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic structure.

    Reduction: Amine derivatives with potential bioactivity.

    Substitution: Various substituted spirocyclic compounds with modified functional groups.

Scientific Research Applications

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for central nervous system-penetrant CXCR2 antagonists.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a reactant in the synthesis of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation. This suggests that the compound may influence biochemical pathways related to γ-butyrolactone synthesis, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluoro-2-azaspiro[3.3]heptane-2-carboxylic acid: A structurally similar compound with carboxylic acid functionality.

    tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with an oxo group instead of fluorine atoms.

    6,6-difluoro-2-azaspiro[3.3]heptane trifluoroacetate: A related compound with trifluoroacetate functionality.

Uniqueness

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its combination of a spirocyclic structure with both tert-butyl and difluoro substituents. This unique structure imparts specific chemical properties, such as high chirality and solubility in organic solvents, making it valuable for specialized applications in pharmaceutical synthesis and research.

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-11(12,13)5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSFZFNNHRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719170
Record name tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264635-66-6
Record name tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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